2-Oxaspiro[4.4]nonan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-5-8(6-10-7)3-1-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALILMFKQNWAAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205855 | |
| Record name | 2-Oxaspiro(4,4)nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-62-9 | |
| Record name | 2-Oxaspiro(4,4)nonan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005724629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxaspiro(4,4)nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Oxaspiro 4.4 Nonan 3 One and Its Derivatives
Classical and Contemporary Approaches to the 2-Oxaspiro[4.4]nonan-3-one Core
The construction of the fundamental this compound skeleton can be achieved through various synthetic plans that prioritize the formation of either the spirocyclic carbon framework or the lactone ring as the key step.
Cyclization and Spiroannulation Reactions for Spirolactone Formation
Spiroannulation reactions provide a direct route to the spiro[4.4]nonane system. These methods assemble the quaternary spirocyclic center and the two five-membered rings in a concerted or sequential manner.
One prominent strategy is the [3+2] cycloaddition . While extensively documented for nitrogen-containing analogues, the principles are applicable to oxygen-based systems. researchgate.net For instance, phosphine-catalyzed [3+2] cycloaddition of an allenoate with a methylene-cyclopentane derivative can furnish the spiro[4.4]nonane carbon skeleton. Subsequent functional group manipulation would then be required to form the lactone.
A more contemporary approach involves radical cyclization . A recently developed alkoxycarbonyl radical cyclization-cross-coupling cascade allows for the one-step synthesis of functionalized γ-butyrolactones from tertiary alcohol-derived homoallylic oxalate (B1200264) precursors. This method uses dual photoredox and nickel catalysis to generate an alkoxycarbonyl radical, which undergoes a 5-exo-trig cyclization onto a pendant alkene. The resulting alkyl radical is then trapped in a cross-coupling reaction. This strategy is particularly effective for rapidly constructing spirolactones. nih.gov
| Method | Precursors | Key Reagents/Catalysts | Description |
| [3+2] Cycloaddition | Allenoate, Methylene-cyclopentane derivative | Phosphine catalyst (e.g., PPh₃) | Forms the carbocyclic spiro[4.4]nonane core, requiring further steps for lactone formation. researchgate.net |
| Radical Cyclization Cascade | Homoallylic oxalate precursor (from a cyclopentanol (B49286) derivative) | Photoredox catalyst (e.g., Ir(ppy)₃), Ni catalyst (e.g., NiBr₂·diglyme) | A one-step process forming a functionalized spirolactone via an alkoxycarbonyl radical cyclization followed by cross-coupling. nih.gov |
Strategies Involving Formation of the Lactone Ring in Spiro Systems
In many synthetic routes, a pre-existing spiro[4.4]nonane carbocyclic core is converted into the target lactone in a late-stage transformation. The most classical and effective method for this is the Baeyer-Villiger oxidation.
The Baeyer-Villiger oxidation transforms a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.org Starting from spiro[4.4]nonan-2-one, this reaction can yield this compound. The reaction is typically performed with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.orgmdpi.com The regioselectivity of the oxygen insertion is predictable; the oxygen atom preferentially inserts between the carbonyl carbon and the more substituted carbon. In the case of spiro[4.4]nonan-2-one, the migratory aptitude favors the quaternary spiro-carbon, leading to the desired this compound product. organic-chemistry.org
Another key strategy is the intramolecular cyclization of a functionalized cyclopentane (B165970). For example, a 1-(carboxymethyl)cyclopentan-1-ol or a related 1-(hydroxyethyl)cyclopentane-1-carboxylic acid can undergo acid-catalyzed lactonization to form the target spiro-γ-lactone. Palladium-catalyzed cyclization of homoallylic alcohols also provides a direct, one-step route to γ-lactones, including spirocyclic variants. organic-chemistry.org
| Method | Precursor | Key Reagents | Description |
| Baeyer-Villiger Oxidation | Spiro[4.4]nonan-2-one | m-CPBA or H₂O₂/Lewis Acid | Oxidative insertion of an oxygen atom adjacent to the carbonyl, with migration of the more substituted carbon (the spiro center). wikipedia.orgyoutube.com |
| Intramolecular Lactonization | 1-(Hydroxyethyl)cyclopentane-1-carboxylic acid | Acid catalyst (e.g., H₂SO₄, TsOH) | Dehydrative cyclization of a γ-hydroxy acid to form the lactone ring. |
| Palladium-Catalyzed Cyclization | Cyclopentylideneacetic acid derivative (as homoallylic alcohol) | Palladium catalyst | A direct, one-step synthesis of γ-lactones from homoallylic alcohols. organic-chemistry.org |
Synthesis via Functionalized Precursors (e.g., use of 2-Oxaspiro[4.4]nonane-1,3-dione)
The synthesis can also commence from highly functionalized spirocyclic precursors, such as the corresponding cyclic anhydride (B1165640), 2-Oxaspiro[4.4]nonane-1,3-dione. This dione (B5365651) can be prepared via the condensation of cyclopentanone (B42830) with malonic acid derivatives. mdpi.com
The conversion of the anhydride to the lactone requires the selective reduction of one of the two carbonyl groups. This can be a challenging transformation, but methods using chemoselective reducing agents are available. For instance, sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) under carefully controlled conditions (e.g., low temperature) can selectively reduce one carbonyl to a hydroxyl group, forming a hemiacetal intermediate which can be further reduced to the lactone. A common two-step procedure involves initial reduction to the corresponding diol, followed by a selective oxidation of the primary alcohol back to the lactone.
| Precursor | Target Transformation | Potential Reagents | Notes |
| 2-Oxaspiro[4.4]nonane-1,3-dione | Selective reduction of one C=O group | 1. NaBH₄ or LiAlH₄ (controlled) 2. Diol formation followed by selective oxidation (e.g., PCC, DMP) | The challenge lies in achieving high chemoselectivity to avoid over-reduction. The anhydride must first be synthesized, for example, from cyclopentanone and a malonate derivative. |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Achieving stereocontrol in the synthesis of this compound is crucial, particularly when the cyclopentane ring is substituted, leading to multiple stereocenters. Asymmetric synthesis can be approached through the use of chiral auxiliaries or catalytic methods.
Application of Chiral Auxiliaries in Asymmetric Induction
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com
In the context of constructing the spiro[4.4]nonane framework, a chiral auxiliary can be employed during a key bond-forming reaction. For example, in a phosphine-catalyzed [3+2] cycloaddition, an achiral acrylate (B77674) can be replaced with a derivative bearing a chiral auxiliary, such as Oppolzer's camphorsultam. osti.gov The steric bulk and defined conformation of the camphorsultam auxiliary effectively shield one face of the reacting double bond, forcing the incoming reactant to approach from the opposite, less hindered face. This strategy leads to the formation of the spirocyclic product with high levels of diastereoselectivity. researchgate.net Subsequent cleavage of the auxiliary would yield an enantiomerically enriched spirocyclic carboxylic acid derivative, which can then be converted to the target lactone.
| Reaction | Chiral Auxiliary | Mechanism of Induction | Outcome |
| [3+2] Cycloaddition | Oppolzer's Camphorsultam | The auxiliary is attached to the acrylate partner, sterically blocking one face of the alkene and directing the cycloaddition. | High diastereoselectivity in the formation of the spiro[4.4]nonane core. researchgate.netosti.gov |
| Alkylation | Evans' Oxazolidinone | An enolate derived from a cyclopentanecarboxylic acid derivative attached to the auxiliary is alkylated, with the auxiliary directing the approach of the electrophile. | Formation of a chiral substituted cyclopentane precursor for subsequent lactonization. |
Asymmetric Catalysis in Spirolactone Synthesis
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. nih.gov
A powerful method for the direct asymmetric synthesis of spiro-γ-lactones is chiral catalyst-mediated halolactonization . Specifically, BINOL-derived chiral bifunctional sulfide (B99878) catalysts have been shown to be effective in promoting the asymmetric bromolactonization of α-allyl carboxylic acids. nii.ac.jp A substrate like 1-allylcyclopentane-1-carboxylic acid could undergo cyclization in the presence of a bromine source (e.g., NBS) and the chiral sulfide catalyst. The catalyst forms a chiral bromosulfonium ion complex, which then delivers the bromine atom to one enantiotopic face of the alkene, leading to a highly enantioselective cyclization to form the bromomethyl-substituted spirolactone. nii.ac.jp
Another advanced strategy is the enantioselective nickel-catalyzed α-spirocyclization of lactones . This method involves the intramolecular addition of a lactone enolate onto a tethered aryl nitrile, catalyzed by a chiral nickel-ligand complex. While this specific reaction creates a β-keto lactone, the underlying principle of using a chiral metal catalyst to control the formation of an α-spirocyclic lactone is a significant advancement. acs.org
Furthermore, the chiral spirocyclic framework can be established using other catalytic asymmetric reactions like the Diels-Alder reaction . Strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts can catalyze highly stereoselective spirocyclizing Diels–Alder reactions between cyclic enones and dienes, setting the spiro-center with excellent enantioselectivity. nih.gov The resulting cycloadduct can then be transformed into the lactone via oxidative cleavage and subsequent functional group interconversions.
| Catalytic Method | Catalyst Type | Substrate | Key Features | Yield/Stereoselectivity |
| Asymmetric Bromolactonization | BINOL-derived chiral bifunctional sulfide | 1-Allylcyclopentane-1-carboxylic acid | Direct formation of a functionalized chiral α-spiro-γ-lactone. nii.ac.jp | Good yields, high enantioselectivity (e.g., up to 90% ee). nii.ac.jp |
| Nickel-Catalyzed Spirocyclization | Chiral Nickel-Ligand Complex | Lactone with a tethered aryl nitrile | Forms α-spirocyclic β-keto lactones enantioselectively. acs.org | Good yields, moderate to high enantioselectivity (up to 90% ee). acs.org |
| Spirocyclizing Diels-Alder | Chiral Imidodiphosphorimidate (IDPi) | Cyclic enone, Diene | Establishes the chiral spirocyclic core which can be converted to the lactone. nih.gov | High yields, excellent enantioselectivity (e.g., >97% ee). nih.gov |
Optical Resolution Techniques for Enantiopure Spirocyclic Systems
The synthesis of enantiomerically pure spirocyclic compounds is of paramount importance for their application in pharmacology and materials science. While direct asymmetric synthesis is often the preferred route, optical resolution of racemic mixtures remains a valuable and practical approach. Classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent are commonly employed. For spirocyclic lactones like this compound, which possess a carboxylic acid or an amine handle after hydrolysis, this method can be particularly effective.
Kinetic resolution, another powerful tool, utilizes a chiral catalyst or enzyme to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus resolved. Lipases are frequently used for the kinetic resolution of racemic alcohols and esters, and this strategy can be adapted for the resolution of precursors to this compound.
Chromatographic methods using chiral stationary phases (CSPs) offer a direct and often highly efficient means of separating enantiomers. High-performance liquid chromatography (HPLC) with CSPs is a widely used analytical and preparative technique for obtaining enantiopure spirocyclic compounds. The choice of the chiral stationary phase is critical and is often determined empirically based on the structure of the analyte.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis provides a powerful strategy for controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound derivatives, substrate-controlled diastereoselective reactions are common. For instance, the stereochemistry of existing chiral centers in a starting material can direct the stereochemical outcome of subsequent reactions.
One notable approach involves the phosphine-catalyzed [3+2]-cycloaddition of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives. uow.edu.au This method can lead to the formation of spiro-heterocyclic products with a degree of diastereoselectivity. uow.edu.au Similarly, one-pot Ullmann coupling/Claisen rearrangement sequences have been shown to produce spirocyclic oxindoles with excellent diastereoselectivity.
Furthermore, multicomponent reactions offer an efficient means to construct complex spirocyclic systems with multiple stereocenters in a single step. For example, a three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one can yield highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov The inherent stereochemical preferences of the transition states in these reactions often lead to high diastereoselectivity.
Metal-Catalyzed Synthetic Routes to this compound Analogues
Metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and the construction of spirocyclic systems is no exception. Various transition metals, including palladium, cobalt, nickel, and gold, have been employed to catalyze a range of transformations leading to this compound and its analogues.
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysis is a cornerstone of modern organic synthesis. In the context of spirocycle synthesis, palladium-catalyzed cascade reactions have proven to be particularly powerful. For instance, a novel palladium-catalyzed spirocyclization has been developed that proceeds through a sequential Narasaka–Heck cyclization, C–H activation, and [4+2] annulation. nih.gov This process utilizes readily available starting materials to assemble spirocyclic pyrrolines with high regioselectivity. nih.gov
Palladium nanoparticles supported on materials like Smopex®-234 have also been shown to be effective catalysts for the synthesis of heterocyclic compounds, including those with spirocyclic frameworks. mdpi.com These supported catalysts offer the advantages of easy separation and potential for recycling, contributing to more sustainable synthetic processes. mdpi.com
| Catalyst System | Reaction Type | Product Type | Key Features |
| Pd(OAc)2 / Ligand | Narasaka–Heck/C–H activation/[4+2] annulation | Spirocyclic pyrrolines | High regioselectivity, use of readily available starting materials. nih.gov |
| Pd/Smopex®-234 | Cyclocarbonylative Sonogashira reaction | Phthalans, isochromans | High activity and selectivity, low catalyst loading. mdpi.com |
Cobalt-Catalyzed Approaches to Oxaspiro Trienones
Cobalt catalysis has emerged as a valuable tool for the construction of complex molecular architectures. A one-step, cobalt(III)-catalyzed protocol has been developed for the synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. nih.govresearchgate.net This reaction proceeds via a cascade C-H activation and carboamidation, demonstrating high versatility and accommodating a range of functional groups to provide spirocyclic products in good to excellent yields. nih.govresearchgate.net Mechanistic studies suggest that the reaction involves the formation of a cobalt-hydride species, coordination of the enone, and a six-membered transition state. organic-chemistry.org
| Catalyst | Reactants | Product | Yield |
| Cp*Co(III) | N-Phenoxy acetamide, Alkyne | Oxa-spirocycle | Good to Excellent nih.govresearchgate.net |
Nickel-Catalyzed Transformations
Nickel catalysis offers a cost-effective and often complementary alternative to palladium-catalyzed reactions. A nickel-catalyzed four-component carbonylation of 1,3-butadiene (B125203) has been developed to access β,γ-unsaturated ketones, which can be precursors to spirocyclic systems. nih.gov This method features a cheap catalytic system, high step economy, mild reaction conditions, and excellent 1,4-regioselectivity. nih.gov The proposed mechanism involves a single electron transfer (SET) process and the formation of a key Ni(III) intermediate. nih.gov
Gold(I)-Catalyzed Spirocyclization Reactions
Gold(I) catalysts have demonstrated unique reactivity in activating alkynes and allenes towards nucleophilic attack, enabling a variety of cyclization reactions. The gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters has been developed for the efficient preparation of a structurally diverse range of spirocyclic pyrrolidines and piperidines. rsc.org For substrates with a terminal alkyne, the reaction proceeds through a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to afford the azaspiro[4.4]nonenone ring system. rsc.org
Furthermore, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides an efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. nih.govmdpi.com This reaction proceeds smoothly under mild conditions to give the desired products in quantitative yields. nih.gov
| Catalyst | Substrate | Product | Key Features |
| Au(I) | 1-ene-4,9- and 3-ene-1,7-diyne esters | Azaspiro[4.4]nonenones, Azaspiro[4.5]decadienones | Divergent synthesis of different ring systems. rsc.org |
| Au(I) | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | Mild conditions, quantitative yields. nih.govmdpi.com |
Photochemical and Radical-Mediated Syntheses of Spirolactones
A notable advance in the synthesis of spirolactones involves the use of visible-light-induced photoredox catalysis. This method provides a green and sustainable approach for generating reactive radicals under mild conditions. One such example is the fac-Ir(ppy)₃-catalyzed intermolecular dearomative cyclization of 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate with alkynes. This reaction proceeds via a 5-exo-dig radical cyclization to afford substituted spirolactones in yields ranging from 19% to 91%. A key feature of this method is the use of water as an external oxygen source for the formation of the carbonyl group in the lactone ring.
The reaction is typically carried out in a mixed solvent system of acetonitrile (B52724) and water, irradiated with a blue LED at room temperature. The optimization of reaction conditions, such as the choice of photocatalyst and solvent, is crucial for achieving high yields of the desired spirolactone product. This photocatalytic approach offers a novel and efficient pathway to construct complex spirocarbocyclic structures from readily available starting materials.
| Entry | Alkyne (1a) | Substrate (2a) | Catalyst | Solvent | Yield (%) |
| 1 | Ethynylbenzene | Diethyl 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate | fac-Ir(ppy)₃ | CH₃CN/H₂O | 24 |
| 2 | 4-Methylphenylacetylene | Diethyl 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate | fac-Ir(ppy)₃ | CH₃CN/H₂O | 85 |
| 3 | 4-Methoxyphenylacetylene | Diethyl 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate | fac-Ir(ppy)₃ | CH₃CN/H₂O | 91 |
| 4 | 4-Chlorophenylacetylene | Diethyl 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate | fac-Ir(ppy)₃ | CH₃CN/H₂O | 75 |
Radical cyclization reactions represent a powerful tool for the construction of complex cyclic molecules, including spirocycles. These reactions often proceed with high levels of regio- and stereoselectivity. A domino radical bicyclization approach has been successfully employed for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton, a nitrogen analog of the 2-oxaspiro[4.4]nonane system. acs.org This strategy involves the formation and capture of alkoxyaminyl radicals. acs.org
The starting materials for these reactions are typically O-benzyl oxime ethers containing a brominated or iodinated aromatic ring, or a terminal alkynyl group, along with an alkenyl moiety. acs.org The bicyclization is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by a radical mediator like tributyltin hydride (Bu₃SnH). acs.org This methodology allows for the simultaneous formation of two rings connected by a single quaternary carbon center, leading to the spiro[4.4]nonane nucleus in a single step. nih.gov The use of Et₃B as a radical initiator is particularly advantageous as it allows the reaction to be performed under milder conditions and can lead to improved diastereoselectivity. acs.org
| Entry | Substrate | Initiator | Promoter | Yield (%) |
| 1 | O-benzyl oxime ether with brominated aromatic ring | AIBN | Bu₃SnH | 45 |
| 2 | O-benzyl oxime ether with iodinated aromatic ring | AIBN | Bu₃SnH | 52 |
| 3 | O-benzyl oxime ether with terminal alkynyl group | Et₃B | Bu₃SnH | 67 |
Biocatalytic Transformations for Spirolactone Synthesis
Biocatalysis has emerged as a sustainable and efficient alternative for the synthesis of complex organic molecules. A multienzymatic pathway has been developed for the preparation of optically pure spirolactone building blocks from hydroxy-functionalized furans. nih.gov This one-pot reaction cascade utilizes a combination of chloroperoxidase, an oxidase, and an alcohol dehydrogenase to achieve the conversion. nih.gov
This fully biocatalytic method has been successfully applied to the total synthesis of the bioactive natural product (+)-crassalactone D. nih.gov The enzymatic approach offers high stereoselectivity, which is often challenging to achieve through traditional chemical methods. The use of enzymes allows for the production of stereochemically defined oxa-spirolactones from furan (B31954) platforms, which can be derived from biorefinery processes. nih.gov
| Substrate | Enzyme System | Product | Diastereomeric Ratio | Yield (%) |
| Furylpropanol | Chloroperoxidase, Glucose Oxidase, Alcohol Dehydrogenase | Spirolactone | 1.4:1 | 61 |
| (R)-6 | CPO/GOx/evo030 | Lanceolactone A | 1:1 | 61 |
Specific Reagent-Mediated Syntheses
Hypervalent iodine reagents are versatile and environmentally friendly oxidizing agents that have found wide application in organic synthesis. nih.gov They are particularly useful in mediating spirocyclization reactions. The oxidative dearomatization of phenols using hypervalent iodine(III) reagents is a well-established method for the construction of spirodienone motifs. researchgate.net
For the synthesis of spirolactones, reagents such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed. For instance, the spirocyclization of N-protected tyrosine to a spirolactone can be achieved using a stoichiometric amount of PIDA in methanol. nih.gov These reactions often proceed through an intramolecular cyclization mechanism, where the hypervalent iodine reagent activates the substrate towards nucleophilic attack. The electrophilicity of the iodine(III) reagent can be tuned by the nature of the ligands attached to the iodine atom, with trifluoroacetoxy groups rendering the reagent more electrophilic than acetoxy groups. acs.org
| Substrate | Reagent | Solvent | Product | Yield (%) |
| N-protected tyrosine | PIDA | Methanol | Spirolactone | 35 |
| p-Substituted phenols | Iodoarene (catalytic), Urea·H₂O₂ | Not specified | Spirocarbocyclic products | Good yields |
| Diarylacetylenes | PIDA, BF₃·Et₂O | Not specified | Fused spiro polycyclic compounds | Not specified |
Oxonium Ion Technology in Spirocyclic Synthesis
Oxonium ion-mediated cyclizations represent a powerful strategy for the construction of oxygen-containing heterocyclic systems, including spirocyclic ethers and lactones. This approach typically involves the generation of a reactive oxonium ion intermediate, which then undergoes an intramolecular attack by a nucleophile to forge the new ring system.
A notable example of this technology is the synthesis of 1-oxaspiro[4.4]nonan-6-ones, which are close structural analogs of this compound. In this methodology, an acid- or bromonium ion-induced rearrangement of a carbinol, derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone, is employed. nih.govfigshare.comacs.org The key step involves the formation of an oxonium ion, which facilitates a ring-expansion and spirocyclization cascade to yield the 1-oxaspiro[4.4]nonan-6-one core. nih.govfigshare.comacs.org This strategy highlights the potential of oxonium ion technology for the rapid assembly of the oxaspiro[4.4]nonane framework.
| Starting Material | Reagents | Key Intermediate | Product | Reference |
| Carbinol from 2-lithio-4,5-dihydrofuran and cyclobutanone | Acid or Bromonium Ion Source | Spirocyclic Oxonium Ion | 1-Oxaspiro[4.4]nonan-6-one | nih.govfigshare.comacs.org |
Reformatsky Reagent Additions for Spirocyclic Lactone Formation
The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that utilizes an organozinc reagent derived from an α-halo ester. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.orgnrochemistry.compsiberg.comiitk.ac.in This reaction is particularly well-suited for the synthesis of β-hydroxy esters, which are direct precursors to β-lactones and can be adapted for the synthesis of other lactones. wikipedia.orgbyjus.comorganic-chemistry.orglibretexts.orgnrochemistry.compsiberg.comiitk.ac.in
For the synthesis of spirocyclic lactones such as this compound, an intramolecular version of the Reformatsky reaction can be envisioned. This would involve a substrate containing both a ketone (or aldehyde) and an α-halo ester moiety tethered together. Upon treatment with zinc metal, the organozinc reagent would be formed in situ and subsequently attack the tethered carbonyl group, leading to the formation of the spirocyclic lactone after cyclization.
A hypothetical intramolecular Reformatsky approach to this compound could start from a cyclopentanone derivative bearing a 2-bromoacetoxyethyl side chain at the 2-position.
| Reactant | Reagent | Key Transformation | Product |
| 2-(2-Bromoacetoxyethyl)cyclopentanone | Zinc | Intramolecular nucleophilic addition of in situ generated organozinc reagent to the ketone | This compound |
Staudinger Reaction in Spiro-β-Lactam Synthesis Context
The Staudinger reaction, specifically the [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams. wikipedia.orgorganic-chemistry.org This methodology has been effectively applied to the construction of spirocyclic β-lactams, which are of significant interest in medicinal chemistry. nih.govresearchgate.net
In the context of spiro-β-lactam synthesis, a cyclic imine is typically reacted with a ketene, which can be generated in situ from an acyl chloride and a tertiary amine. The cycloaddition proceeds to form a spirocyclic system where the four-membered β-lactam ring is fused to the cyclic backbone of the original imine at a spiro center. The stereochemical outcome of the reaction can often be controlled, leading to the selective formation of either cis- or trans-diastereomers with respect to the substituents on the β-lactam ring. organic-chemistry.org
| Imine Component | Ketene Precursor | Reaction Type | Product |
| Cyclic Imine (e.g., from isatin) | Acyl Chloride (e.g., Chloroacetyl chloride) | [2+2] Cycloaddition | Spiro-β-lactam |
Ring-Closing Metathesis for Spirocyclic Core Construction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including lactones. rsc.orgwikipedia.orgorganic-chemistry.orgsigmaaldrich.comatlanchimpharma.commedwinpublishers.com This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile ethylene (B1197577) byproduct. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comatlanchimpharma.commedwinpublishers.com
The application of RCM to the synthesis of spirolactones has been demonstrated. A general approach involves the preparation of a diallyl or dibutenyl lactone precursor, which then undergoes RCM to form the spirocyclic system. researchgate.net For the synthesis of this compound, a suitable precursor would be an α,α-diallyl-γ-butyrolactone derivative. However, a more direct approach could involve the RCM of a diene ester.
For instance, a substrate such as ethyl 2-allyl-2-(but-3-en-1-yl)pent-4-enoate could potentially undergo RCM to form the this compound core, although this specific transformation has not been explicitly reported. The success of such a reaction would depend on the choice of catalyst and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions.
| Precursor Type | Catalyst | Key Transformation | Product |
| Diallyl or Dibutenyl Lactone | Grubbs' Catalyst | Intramolecular Olefin Metathesis | Spirolactone |
Chemical Reactivity and Transformation of 2 Oxaspiro 4.4 Nonan 3 One
Fundamental Reaction Pathways of the Lactone and Spirocyclic Framework
The reactivity of 2-Oxaspiro[4.4]nonan-3-one is centered around the electrophilic carbonyl carbon of the lactone and the potential for functionalization of the spirocyclic cyclopentane (B165970) ring.
Oxidation Reactions
Oxidation reactions of this compound can target either the lactone or the cyclopentane ring, depending on the reagents and reaction conditions. While specific oxidation studies on this compound are not extensively documented, the reactivity of related γ-butyrolactones and spirocyclic systems provides insight into potential transformations.
One notable transformation is the oxidative spirocyclization of related β-furyl amides using meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds through a cascade of oxidation, spirolactonization, and further oxidation to yield spiro-γ-butenolide-γ-butyrolactones. nih.gov This suggests that under specific conditions, the lactone ring of this compound could potentially undergo further oxidation, especially if adjacent to an activating group.
Furthermore, the cyclopentane ring can be a target for oxidation. For instance, the oxidation of furfural, a related five-membered heterocyclic compound, can lead to the formation of 2(5H)-furanone, a precursor to γ-butyrolactone. rsc.org This indicates that the hydrocarbon scaffold of the spirocycle could be susceptible to oxidation, potentially leading to the introduction of new functional groups.
Reduction Reactions
The carbonyl group of the γ-lactone in this compound is the primary site for reduction. Various reducing agents can be employed to transform the lactone into a diol or other reduced species.
A common method for the reduction of γ-butyrolactones is the use of borane (B79455) reagents. For example, borane-catalyzed reduction of γ-butyrolactone using pinacolborane (HBpin) can effectively open the lactone ring to form a diol. researchgate.net This type of reduction proceeds under relatively mild conditions and demonstrates the susceptibility of the lactone to nucleophilic attack by hydride reagents.
The table below summarizes a representative reduction of a generic γ-butyrolactone, which is analogous to the expected reactivity of this compound.
| Reactant | Reagent | Product | Reference |
| γ-Butyrolactone | HBpin, [H-B-9-BBN]₂ | 1,4-Butanediol | researchgate.net |
Nucleophilic Substitution Reactions and Derivatives
The electrophilic carbonyl carbon of the lactone in this compound is susceptible to nucleophilic acyl substitution. youtube.comyoutube.com This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the alkoxy leaving group, resulting in the opening of the lactone ring. masterorganicchemistry.com
The feasibility of a nucleophilic acyl substitution reaction is largely dependent on the relative basicity of the nucleophile and the leaving group. youtube.com Stronger nucleophiles can effectively open the lactone ring to form a variety of derivatives. For instance, reaction with amines would yield γ-hydroxyamides, while reaction with Grignard reagents could lead to the formation of diols after a double addition.
While specific examples for this compound are not detailed in the provided search results, the general principles of nucleophilic acyl substitution are well-established and applicable to this molecule. youtube.commasterorganicchemistry.com
Ring-Opening and Ring-Closing Transformations
The γ-lactone ring of this compound can undergo ring-opening reactions under various conditions. As discussed, nucleophilic attack is a primary pathway for ring opening. masterorganicchemistry.com Additionally, polymerization of γ-butyrolactone through ring-opening polymerization (ROP) is a known process, although it typically requires specific catalysts and conditions due to the low ring strain of the five-membered lactone. nih.gov This suggests that under forcing conditions, this compound could potentially be polymerized.
Ring-opening reactions can also be initiated by other reagents. For instance, the ring opening of related three-membered heterocycles like epoxides and aziridines with various nucleophiles is a common synthetic strategy. nih.govresearchgate.net While the five-membered lactone ring is more stable, these examples highlight the general susceptibility of cyclic ethers and esters to ring-opening transformations.
Conversely, ring-closing reactions are crucial for the synthesis of the this compound scaffold itself. One can envision the intramolecular cyclization of a γ-hydroxy carboxylic acid derived from cyclopentane as a direct route to this spiro-lactone.
Derivatization Strategies and Synthesis of Analogues
The unique spirocyclic structure of this compound makes it an interesting scaffold for the synthesis of novel analogues with potential applications in various fields. solubilityofthings.com
Functionalization of the Spirocyclic Scaffold
The cyclopentane ring of this compound offers sites for functionalization, allowing for the synthesis of a diverse range of derivatives. While specific examples for this exact molecule are limited in the provided search results, general strategies for the functionalization of spirocyclic systems can be applied.
For instance, radical reactions could be employed to introduce substituents onto the cyclopentane ring. Halogenation followed by nucleophilic substitution would be another viable route to introduce a variety of functional groups. Furthermore, the synthesis of analogues with different ring sizes in the spirocyclic system could lead to compounds with altered physical and chemical properties.
The synthesis of spiro-γ-butyrolactone derivatives has been achieved through photochemical methods, showcasing a novel approach to constructing this core structure. nih.gov This suggests that photochemical reactions could also be a tool for the derivatization of the existing this compound scaffold.
Synthesis of Methylated and other Substituted this compound Analogues
The synthesis of methylated and other substituted analogues of this compound is a key area of research for exploring the structure-activity relationships of this class of compounds. The introduction of substituents at various positions of the spirocyclic framework can significantly influence the molecule's physical, chemical, and biological properties. Methodologies for achieving this primarily revolve around the functionalization of the lactone ring, either through the alkylation of an enolate intermediate or through more complex cyclization strategies that build the substituted spiro-lactone core in a controlled manner.
One of the prominent strategies for creating substituted spiro-γ-lactones involves the halolactonization of appropriately designed precursors. For instance, the asymmetric bromolactonization of α-allyl carboxylic acids containing a cyclopentyl moiety can yield α-spiro-γ-lactones with a bromomethyl group. nii.ac.jp This bromomethyl group serves as a versatile handle for further chemical transformations, allowing for the introduction of a wide array of substituents. The reaction is often catalyzed by chiral bifunctional sulfides, which enables the production of enantiomerically enriched products. nii.ac.jpresearchgate.net The subsequent nucleophilic substitution of the bromide allows for the synthesis of analogues with different functionalities at the α-position of the lactone ring. nii.ac.jp
Modern catalytic methods have also been developed for the enantioselective synthesis of α-spirocyclic lactones. Nickel-catalyzed intramolecular C-acylation represents a powerful tool for the construction of all-carbon quaternary centers at the spiro-position. acs.org This approach can be applied to the synthesis of spiro-β-keto-lactones, which are valuable precursors for further chemical modifications. acs.org
Another innovative approach involves a cascade photochemical reaction of 3-hydroxypyran-4-ones to construct the spiro-γ-butyrolactone core. nih.gov This method allows for the one-step synthesis of complex trione-containing spiro-lactones. nih.gov
The following table summarizes some of the approaches towards the synthesis of substituted this compound analogues and related spiro-γ-lactones.
| Precursor/Starting Material | Reagents and Conditions | Type of Analogue Obtained | Reference |
| α-Allyl-α-cyclopentylacetic acid | NBS, Chiral bifunctional sulfide (B99878) catalyst (e.g., (S)-5a) | α-Bromomethyl-2-oxaspiro[4.4]nonan-3-one | nii.ac.jp |
| α-Bromomethyl-2-oxaspiro[4.4]nonan-3-one | Thiophenol | α-(Phenylthiomethyl)-2-oxaspiro[4.4]nonan-3-one | nii.ac.jp |
| α-Bromomethyl-2-oxaspiro[4.4]nonan-3-one | Benzylamine | α-(Benzylaminomethyl)-2-oxaspiro[4.4]nonan-3-one | nii.ac.jp |
| α-Bromomethyl-2-oxaspiro[4.4]nonan-3-one | Potassium carbonate, Methanol | α-Spiro-epoxide derivative | nii.ac.jp |
| α-Allyl-γ-butyrolactone and 2-vinylbenzonitrile | Olefin metathesis, Hydrogenation, Ni(COD)₂, Chiral Mandyphos ligand | α-Spirocyclic β-keto lactone | acs.org |
| 3-Hydroxypyran-4-one derivatives | Photochemical irradiation | Spiro-γ-butyrolactone triones | nih.gov |
Table 1: Synthetic Approaches to Substituted this compound Analogues and Related Spiro-γ-lactones
These methodologies highlight the diverse strategies available for the synthesis of substituted this compound analogues. The choice of method depends on the desired substitution pattern and stereochemistry. The ability to introduce a variety of functional groups onto the spiro-lactone scaffold is crucial for the development of new compounds with tailored properties.
Computational and Theoretical Studies on 2 Oxaspiro 4.4 Nonan 3 One
Quantum Chemical Calculations and Molecular Modeling of Spirocyclic Systems
Computational chemistry offers powerful tools to investigate the intricacies of molecular structures and their energetics. For spirocyclic systems like 2-Oxaspiro[4.4]nonan-3-one, these methods provide invaluable insights into their three-dimensional arrangements and electronic properties, which are crucial for understanding their reactivity and potential applications.
Conformational Analysis of the Spirocyclic Ring System
While direct computational studies on the conformational preferences of this compound are not abundant in the literature, analogies can be drawn from studies on the parent spiro[4.4]nonane hydrocarbon and its derivatives. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the geometries and relative stabilities of different conformers. For the spiro[4.4]nonane skeleton, calculations have shown that the molecule can exist in several conformations with relatively small energy differences between them. The introduction of the lactone ring in this compound is expected to influence these conformational preferences due to the steric and electronic effects of the carbonyl and ether functionalities.
The planarity of the lactone ring itself is also a subject of interest. In γ-butyrolactone, the five-membered ring is nearly planar, but slight puckering is often observed. In a spirocyclic system, the fusion to the cyclopentane (B165970) ring will likely induce a specific conformation in the lactone ring to minimize ring strain.
Table 1: Calculated Relative Energies of Spiro[4.4]nonane Conformers (Illustrative Example based on Analogous Systems)
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Twist-Twist | D2 | 0.0 |
| Twist-Envelope | C1 | 1.2 |
| Envelope-Envelope | C2v | 2.5 |
Note: This table is illustrative and based on computational studies of the parent spiro[4.4]nonane. The actual values for this compound would require specific calculations.
Electronic Structure Investigations
The electronic structure of this compound is largely dictated by the γ-lactone moiety. Quantum chemical calculations can provide detailed information about the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity.
Studies on γ-butyrolactone and other similar lactones using methods like DFT have shown that the highest occupied molecular orbital (HOMO) is typically localized on the oxygen atoms, particularly the ether oxygen, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group (C=O). This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack at the oxygen atoms.
The spirocyclic fusion is not expected to drastically alter these fundamental electronic properties of the lactone but may modulate them through subtle inductive and steric effects. First-principles calculations based on density functional theory have been employed to study the electronic and dielectric properties of similar 1,4-lactone structures. These studies compute the electron density of states and can determine properties like the band gap, which for a related lactone was found to be 3.17 eV, indicating it behaves as an organic semiconductor.
Table 2: Calculated Electronic Properties of γ-Butyrolactone (Analogous System)
| Property | Value | Method |
| HOMO Energy | -7.5 eV | B3LYP/6-31G |
| LUMO Energy | 1.2 eV | B3LYP/6-31G |
| Dipole Moment | 4.1 D | B3LYP/6-31G* |
Note: These values are for the parent γ-butyrolactone and serve as an approximation for the electronic environment in this compound.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. For the synthesis and reactions of this compound, computational studies can provide insights into the most favorable reaction pathways.
For instance, the formation of spiro-γ-lactones can occur through various synthetic routes, such as the bromolactonization of α-allyl carboxylic acids. Theoretical studies on such reactions can model the transition state of the cyclization step, helping to explain the observed stereoselectivity. The calculations can reveal the key interactions in the transition state, such as the role of a catalyst or the steric hindrance that directs the formation of one stereoisomer over another.
Another area of interest is the reactivity of the lactone ring itself. Theoretical studies on the hydrolysis of γ-lactones, for example, can model the addition of a water molecule to the carbonyl group and the subsequent ring-opening, providing activation energies and reaction enthalpies for each step.
Structure-Reactivity and Structure-Selectivity Relationships from a Theoretical Perspective
The insights gained from computational studies on the conformation and electronic structure of this compound and related compounds allow for the development of theoretical models that correlate its structure with its reactivity and selectivity.
The spirocyclic nature of the molecule imposes significant steric constraints around the reactive centers. The accessibility of the carbonyl group to nucleophiles, for instance, will be influenced by the conformation of the adjacent cyclopentane ring. Theoretical models can quantify this steric hindrance and predict how it might affect reaction rates.
From an electronic standpoint, the calculated properties such as the LUMO energy and the partial atomic charges on the carbonyl carbon can be used as descriptors in quantitative structure-activity relationship (QSAR) models. These models can predict the reactivity of a series of related spiro-lactones towards a particular reagent.
Furthermore, theoretical studies can rationalize the stereochemical outcome of reactions involving this compound. For example, in reactions that generate a new stereocenter, computational modeling of the diastereomeric transition states can predict which product will be favored. This is particularly relevant in asymmetric synthesis, where understanding the factors that control stereoselectivity is paramount.
Applications As a Synthetic Building Block and in Material Science
Utility in the Construction of Complex Organic Molecules
The rigid, three-dimensional framework of 2-Oxaspiro[4.4]nonan-3-one and its derivatives serves as a versatile scaffold for the synthesis of complex organic molecules, including natural products. The spirocyclic core imparts specific stereochemical constraints that can be exploited to achieve high selectivity in subsequent chemical transformations.
A notable example of the utility of a similar oxaspirocyclic core is in the synthetic approach towards Phelligridin G, a natural product with a complex spiro-fused furanone core. mdpi.comnih.gov Synthetic strategies targeting this molecule have utilized a tandem ring-opening/ring-closing metathesis of an oxabicyclic precursor to construct the challenging 2-oxaspiro[4.4]octane unit, which is structurally analogous to the core of this compound. mdpi.comnih.gov This approach highlights how the inherent structural features of such spirocycles can be strategically employed to build architecturally complex and biologically relevant molecules.
The table below summarizes key aspects of the synthesis of Phelligridin G's core structure, illustrating the role of the oxaspirocycle.
| Target Molecule Core | Key Synthetic Strategy | Relevance of Oxaspirocycle |
| Phelligridin G | Tandem Ring-Opening/Ring-Closing Metathesis mdpi.comnih.gov | The 2-oxaspiro[4.4]octane unit forms the central structural motif. mdpi.comnih.gov |
Role in the Development of Advanced Synthetic Routes and Methodologies
The synthesis of spirocyclic γ-butyrolactones, such as this compound, has spurred the development of novel and efficient synthetic methodologies. These methods often provide access to these valuable structures with high levels of stereocontrol.
One such advanced synthetic route is the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives. This methodology leads to the formation of spiro-heterocyclic products, including structures related to 2-azaspiro[4.4]nonan-1-ones, the nitrogen analogue of this compound. uwa.edu.au Furthermore, phosphine-catalyzed annulation reactions of allenoates have emerged as a powerful tool for the construction of various carbo- and heterocyclic compounds. nih.govresearchgate.netresearchgate.netacs.org These reactions, which can proceed via different annulation modes such as [4+1] and [4+2], demonstrate the versatility of modern organocatalysis in synthesizing complex spirocyclic systems. acs.orgrsc.org
The development of these methodologies showcases the importance of spirocyclic lactones as targets that drive innovation in synthetic organic chemistry. The table below outlines a key methodology for the synthesis of spirocyclic γ-butyrolactones.
| Methodology | Key Reagents | Product Type |
| Phosphine-Catalyzed [3+2] Cycloaddition | 2-Methylene γ-lactams, Ylides from 2-butynoic acid derivatives uwa.edu.au | Spiro-heterocyclic products uwa.edu.au |
| Phosphine-Catalyzed Annulation | Allenoates, Activated Olefins acs.org | Highly functionalized cyclohexenes acs.org |
Polymerization of Oxaspiro Lactone Monomers
Spiro-orthocarbonates (SOCs) are a class of compounds that undergo a characteristic double ring-opening polymerization. nih.gov This process is significant because, for every new bond formed in the polymer chain, two bonds are cleaved in the monomer. rsc.org This mechanism leads to a net expansion in volume during polymerization, a unique property that is highly desirable in various material applications. nih.govrsc.org
The polymerization is typically initiated cationically, often using Lewis acids like boron trifluoride etherate. colab.ws The mechanism involves the opening of both rings of the spiro-orthocarbonate to form a linear polymer that contains both ether and carbonate linkages. colab.ws This double ring-opening is the key to the volumetric expansion observed.
The volumetric shrinkage that occurs during the polymerization of conventional monomers is a significant drawback in many applications, particularly in dental composites and precision castings. wikipedia.orgnih.gov The development of "expanding monomers" that undergo ring-opening polymerization with little to no shrinkage, or even a slight expansion, is a major area of research in material science. nih.govwikipedia.org
Spiro-orthocarbonates and spiro-orthoesters are prominent examples of such expanding monomers. encyclopedia.pubresearchgate.net When copolymerized with traditional monomers, they can compensate for the inherent shrinkage of the polymer matrix. wikipedia.org For instance, the addition of spiro-orthoesters to dental resin formulations has been shown to reduce curing shrinkage, leading to improved mechanical properties and durability of the final material. nih.gov
While specific data on the polymerization of this compound is not extensively detailed in the reviewed literature, the principles derived from the study of other spiro-orthocarbonates and spiro-orthoesters are directly applicable. The γ-butyrolactone ring in this compound has the potential to undergo ring-opening polymerization, suggesting its utility as a comonomer in the formulation of low-shrinkage polymers. The table below summarizes the properties of expanding monomers.
| Monomer Class | Polymerization Mechanism | Key Property | Application |
| Spiro-orthocarbonates | Cationic double ring-opening nih.govcolab.ws | Volumetric expansion nih.gov | Low-shrinkage dental composites, precision castings wikipedia.orgnih.gov |
| Spiro-orthoesters | Cationic double ring-opening encyclopedia.pubresearchgate.net | Reduced polymerization shrinkage researchgate.net | Matrix resins for dental composites nih.gov |
Precursor in Multistep Organic Synthesis of Diverse Chemical Structures
The γ-butyrolactone moiety is a fundamental building block in organic synthesis, serving as a precursor for a wide array of more complex molecules. acs.org The spirocyclic nature of this compound adds a layer of structural complexity that can be leveraged in multistep synthetic sequences.
An illustrative example of the versatility of the γ-butyrolactone core is its use in the synthesis of the antipsychotic drug Fluspirilene. mdpi.com In one of the synthetic routes to this complex molecule, γ-butyrolactone is reacted with an excess of 4-fluorophenyl magnesium bromide to generate a diol intermediate. mdpi.com This intermediate then undergoes a series of transformations, including dehydration, bromination, and hydrogenation, to form a key alkylating agent necessary for the final steps of the Fluspirilene synthesis. mdpi.com
This example, while not starting from the spirocyclic analogue, demonstrates the synthetic potential of the γ-butyrolactone ring system. The presence of the spiro-fused cyclopentane (B165970) ring in this compound offers additional handles for functionalization and stereocontrol, making it a potentially valuable precursor for the synthesis of a diverse range of spirocyclic compounds and other complex architectures.
Occurrence and Relevance in Natural Product Chemistry
Identification of Spirocyclic Lactone Motifs in Natural Products
The 1-Oxaspiro[4.4]nonane system and its variants are found in numerous natural products isolated from diverse sources, including fungi, plants, and marine organisms. mdpi.comrsc.org These compounds exhibit a range of biological activities, which has spurred significant interest in their study. The spiro[4.4]nonane lactone motif is a key feature in several classes of bioactive molecules. For instance, two diastereomeric spirophthalides possessing this core structure were isolated from a marine-sponge-derived fungus, Setosphaeria sp. mdpi.com Another example includes a new spirocyclic compound featuring a 1,6-dioxaspiro[4.4]nonane moiety that was identified from the liquid culture of the entomogenous fungus Isaria cateniannulata. mdpi.com
Below is a table of selected natural products that contain a spiro[4.4]nonane lactone or a related oxaspiro[4.4]nonane system.
| Compound Name | Core Structure | Natural Source | Reported Bioactivity |
| Longianone (B1249499) | 1,7-Dioxaspiro[4.4]nonane | Fungus (Xylaria longiana) | Not specified |
| Hyperolactones A & C | 1,6-Dioxaspiro[4.4]nonan-2-one derivative | Plant (Hypericum chinense) | Antiviral mdpi.comnih.gov |
| Phainanoids | 1,6-Dioxaspiro[4.4]nonan-2-one subunit | Plant (Phyllanthus hainanensis) | Immunosuppressive, Cytotoxic researchgate.netresearchgate.netacs.org |
| Bipolarolides E–G | Oxaspiro[4.4]nonane-containing sesterterpene-alkaloid hybrids | Fungus (Bipolaris sp.) | HMG-CoA reductase inhibitory, Antimicrobial researchgate.net |
| Spirophthalides | [4.4] Spirocyclic lactone | Marine-sponge-derived fungus (Setosphaeria sp.) | Not specified mdpi.com |
Synthetic Efforts Towards Natural Products Containing Related 1,X-Oxaspiro[4.4]nonane Systems (e.g., Phainanoids, Longianone, Hyperolactones)
The structural complexity and significant biological activity of natural products containing oxaspiro[4.4]nonane systems make them attractive yet challenging targets for total synthesis. nih.govku.ac.ae Synthetic chemists have developed various strategies to construct these intricate architectures.
Phainanoids: These are highly modified triterpenoids with exceptionally potent immunosuppressive activities. researchgate.netacs.org Their structure is complex, featuring a 1,6-dioxaspiro[4.4]nonan-2-one motif among other challenging features like a benzofuranone-based 4,5-spirocycle and a [4.3.1]propellane system. researchgate.netewadirect.com The total synthesis of Phainanoid A has been achieved, highlighting an unusual bidirectional strategy. acs.org Key challenges in the synthesis include the construction of the strained ring systems and the stereoselective installation of multiple chiral centers. researchgate.netproquest.com
Longianone: As one of the structurally simplest natural spirocyclic lactones, Longianone was isolated from the fungus Xylaria longiana. mdpi.comnih.gov The first total synthesis of (±)-longianone was reported starting from tetronic acid. rsc.org A divergent synthetic route has also been developed that allows for the preparation of longianone and its biosynthetically related mycotoxins, isopatulin and (Z)-ascladiol, from a common furan (B31954) diol intermediate. acs.org
Hyperolactones: Isolated from the plant Hypericum chinense, hyperolactones A and C have demonstrated antiviral activity. mdpi.comnih.gov Several synthetic approaches have been reported. One direct synthesis of Hyperolactone C utilizes a tandem Claisen rearrangement–lactonization as the key transformation to build the spirocyclic core. nih.govacs.org The first total synthesis of (±)-hyperolactone A was accomplished from 3-furoic acid and 2-methylbutanal. rsc.org Additionally, a biomimetic synthesis of hyperolactones B, C, and D has been developed, featuring a palladium-catalyzed asymmetric allylic alkylation to control the stereochemistry of the quaternary carbon. acs.org
A summary of synthetic approaches is provided below.
| Target Compound | Precursors/Key Reagents | Key Synthetic Steps |
| Phainanoid A | Estrone-derived analogues | Bidirectional synthesis, transition-metal-mediated diastereoselective transformations researchgate.netacs.org |
| Longianone | Tetronic acid; Furan diol | Intramolecular oxa-Michael reaction rsc.orgacs.org |
| Hyperolactone C | Furanol, Ester derived from methyl acetoacetate | Tandem Claisen rearrangement–lactonization nih.govacs.org |
| Hyperolactone A | 3-Furoic acid, 2-Methylbutanal | Not specified rsc.org |
Biosynthetic Pathways of Related Spirocyclic Natural Products
Understanding the biosynthetic pathways of spirocyclic natural products provides insight into how nature constructs these complex molecules and can inspire laboratory syntheses. For tryptoquialanines, which contain a spirooxyindole lactone, the biosynthetic pathway has been elucidated. mdpi.com
In the case of Longianone , it has been demonstrated that its biosynthesis is closely related to that of the well-known fungal toxin, patulin. rsc.org Studies have shown that Longianone is biosynthesized from 6-methylsalicylic acid in the fungus Xylaria longiana. rsc.org This pathway highlights a common origin for structurally related fungal metabolites.
For more complex molecules like the limonoids, which can contain a [4.4] spirocyclic lactone moiety, some insights into their possible biosynthetic pathways have also been provided, though they are often intricate and involve multiple enzymatic steps. mdpi.comnih.gov Similarly, the biosynthesis of the extremely complex alkaloid Spirotryprostatin B is thought to arise from the phenylation of a diketopiperazine derived from the amino acids tryptophan and proline. ku.ac.ae
Analytical Methodologies for Characterization and Purity Assessment in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-Oxaspiro[4.4]nonan-3-one, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In ¹H NMR analysis of this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a wealth of structural information. The protons on the cyclopentane (B165970) ring and the methylene (B1212753) group of the lactone ring would exhibit distinct signals. The protons alpha to the carbonyl group are expected to be deshielded and appear at a lower field compared to the other aliphatic protons. The spirocyclic nature of the molecule introduces conformational rigidity, which may lead to more complex splitting patterns due to diastereotopic relationships between protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a distinct signal for the carbonyl carbon of the lactone would be observed in the downfield region (typically 170-180 ppm). The spiro carbon, being a quaternary carbon, would likely show a weaker signal. The remaining methylene carbons of the cyclopentane and lactone rings would appear in the aliphatic region of the spectrum. The precise chemical shifts would be influenced by the ring strain and the electronic effects of the adjacent oxygen atom and carbonyl group.
A summary of expected NMR data is presented below:
| Analysis | Expected Data Type | Interpretation |
| ¹H NMR | Chemical Shifts (ppm), Multiplicity, Integration | Provides information on the electronic environment, neighboring protons, and the number of protons for each signal, respectively. Protons adjacent to the carbonyl and oxygen atom will be shifted downfield. |
| ¹³C NMR | Chemical Shifts (ppm) | Indicates the number of unique carbon environments. The carbonyl carbon will have a characteristic downfield shift. The spiro carbon signal may be of lower intensity. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to produce a molecular ion (M⁺), the peak of which would correspond to the molecular weight of the compound.
Furthermore, the fragmentation pattern of the molecular ion provides valuable structural clues. Common fragmentation pathways for lactones include the loss of CO and CO₂, as well as ring-opening reactions. The analysis of these fragment ions helps to confirm the presence of the lactone ring and the spirocyclic system.
| Analysis | Expected Data | Interpretation |
| Mass Spec. | Molecular Ion Peak (m/z) | Corresponds to the molecular weight of this compound. |
| Mass Spec. | Fragmentation Pattern | Provides evidence for the lactone structure through characteristic losses of small neutral molecules like CO and CO₂. |
Chromatographic Methods for Separation and Purity Determination
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both purification and purity analysis. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram. The retention time (RT) of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
| Technique | Typical Conditions | Purpose |
| HPLC | Reversed-phase (e.g., C18 column); Mobile phase: Acetonitrile/Water or Methanol/Water gradient | Separation from impurities and determination of purity percentage based on peak area. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) serves as the mobile phase.
The compound is spotted on the plate, which is then developed in a chamber containing the mobile phase. The position of the spot after development is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate.
| Technique | Typical Conditions | Purpose |
| TLC | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate mixture | Rapid monitoring of reaction progress and qualitative assessment of purity. |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of complex molecules like 2-Oxaspiro[4.4]nonan-3-one in a manner that is both efficient and environmentally benign is a primary objective for contemporary organic chemists. Future research will likely focus on the development of novel synthetic routes that improve upon existing methods, which may involve multi-step sequences with moderate yields. Key areas of exploration will include:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access chiral, non-racemic this compound is a significant goal. This would enable the exploration of its stereochemistry-dependent properties and potential applications in areas such as asymmetric catalysis and medicinal chemistry.
One-Pot and Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single reaction vessel can significantly enhance efficiency by reducing purification steps, solvent usage, and waste generation.
Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
| Synthetic Strategy | Potential Advantages |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds |
| One-Pot and Tandem Reactions | Increased efficiency, reduced waste |
| Flow Chemistry | Enhanced safety, scalability, and control |
Exploration of Undiscovered Reactivity Patterns and Novel Transformations
Understanding the inherent reactivity of this compound is crucial for unlocking its full potential. The strained spirocyclic core and the lactone functionality are expected to impart unique chemical properties. Future investigations will likely focus on:
Ring-Opening Reactions: Probing the stability of the spirolactone under various conditions (acidic, basic, enzymatic) to generate functionalized cyclopentane (B165970) derivatives. This could provide access to a diverse range of molecular scaffolds.
Functionalization of the Spirocyclic Core: Developing methods for the selective introduction of functional groups at various positions on the cyclopentane rings will be essential for creating analogues with tailored properties.
Participation in Cycloaddition Reactions: Investigating the ability of the double bond, if present in derivatives, to participate in cycloaddition reactions, thereby constructing more complex polycyclic systems.
Advancements in Computational Predictions for Spirocyclic Systems
Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules like this compound. As computational methods become more sophisticated, they will play an increasingly important role in:
Conformational Analysis: Predicting the preferred three-dimensional conformations of the molecule and its derivatives, which is crucial for understanding its interactions with biological targets or its performance in materials.
Reaction Mechanism Elucidation: Using quantum mechanical calculations to model reaction pathways and transition states, thereby aiding in the optimization of reaction conditions and the design of new transformations.
Prediction of Physicochemical Properties: In silico prediction of properties such as solubility, lipophilicity, and metabolic stability can guide the design of derivatives with improved pharmacokinetic profiles for potential therapeutic applications.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and electronic properties |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and properties |
Integration with Green Chemistry Principles in the Synthesis of Spirolactones
The principles of green chemistry are increasingly influencing the way chemical synthesis is approached. For the synthesis of this compound and other spirolactones, future efforts will be directed towards:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals.
Development of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. The development of catalytic processes is central to achieving high atom economy.
The continued exploration of this compound, guided by these future directions, holds the promise of not only expanding our fundamental understanding of spirocyclic systems but also paving the way for the development of novel molecules with practical applications in a variety of scientific fields.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Oxaspiro[4.4]nonan-3-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclization or spiroannulation reactions. For example, lactone derivatives (e.g., 6) can undergo fluorination using reagents like N-Fluorodibenzenesulfonimide (NFSI) in anhydrous THF at low temperatures (-78°C), followed by controlled warming to room temperature to isolate diastereomers . Optimization requires precise stoichiometry and temperature control to avoid side reactions.
- Key Data : Reaction yields for diastereomers (e.g., 7 and 8) depend on the steric and electronic effects of substituents. Characterization via -NMR and -NMR confirms stereochemistry .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. -NMR identifies proton environments (e.g., δ 4.51 ppm for spirocyclic oxygens), while -NMR distinguishes carbonyl carbons (δ ~176 ppm) and sp-hybridized carbons . High-resolution mass spectrometry (HRMS) validates molecular formulas.
- Challenges : Overlapping signals in crowded spectral regions (e.g., δ 1.5–2.0 ppm for aliphatic protons) may require 2D NMR (COSY, HSQC) for resolution .
Q. What are the structural features influencing the reactivity of this compound in heterocyclic chemistry?
- Methodology : The spirocyclic framework imposes steric constraints, directing regioselectivity in ring-opening or functionalization reactions. For example, the lactone ring can react with nucleophiles (e.g., amines) to form amides or undergo hydrolysis to carboxylic acids under acidic/basic conditions .
- Data Insight : Computational modeling (e.g., DFT) predicts bond angles and strain energies, aiding in rational design of derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for diastereomeric this compound derivatives?
- Methodology : Diastereomers (e.g., 7 and 8 ) exhibit distinct NMR splitting patterns due to differing spatial arrangements. X-ray crystallography provides unambiguous confirmation of absolute configuration, as seen in related spiro compounds like (1RS,2SR,5SR)-9-azabicyclo derivatives .
- Case Study : In fluorinated analogs, NOESY correlations between fluorine and adjacent protons help distinguish axial vs. equatorial substituents .
Q. What strategies optimize the enantioselective synthesis of this compound for pharmaceutical applications?
- Methodology : Chiral auxiliaries (e.g., 4(S)-isopropyloxazolidin-2-one) direct asymmetric induction during key steps like aldol additions. Catalytic asymmetric methods using organocatalysts or transition-metal complexes (e.g., Ru or Pd) are also explored .
- Data-Driven Design : Kinetic resolution studies (e.g., enantiomeric excess via chiral HPLC) quantify selectivity. For instance, enzymatic aldolases generate (4S)-hydroxy derivatives with >90% ee under optimized pH and temperature conditions .
Q. How do computational methods predict the bioactivity of this compound analogs in drug discovery?
- Methodology : Molecular docking (e.g., AutoDock Vina) screens analogs against target proteins (e.g., viral polymerases or antimicrobial enzymes). QSAR models correlate substituent electronegativity or lipophilicity with bioactivity .
- Validation : In vitro assays confirm predicted antiviral or antimicrobial activity. For example, fluorinated analogs show enhanced metabolic stability compared to non-fluorinated counterparts .
Experimental Design & Data Analysis
Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?
- Methodology : Stability assays in buffered solutions (pH 1–13) monitor degradation via HPLC or LC-MS. Control groups include inert atmospheres (N) to exclude oxidative decomposition.
- Data Interpretation : Degradation products (e.g., ring-opened carboxylic acids) are identified using tandem MS. Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .
Q. How should researchers address low yields in multi-step syntheses of this compound derivatives?
- Troubleshooting :
- Intermediate Purification : Flash chromatography or recrystallization removes impurities before subsequent steps.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .
- In Situ Monitoring : ReactIR tracks reaction progress in real-time, identifying bottlenecks (e.g., incomplete lactonization) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
